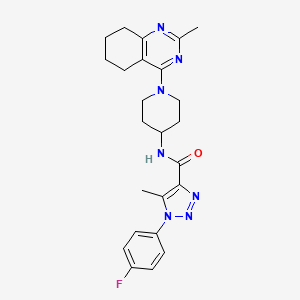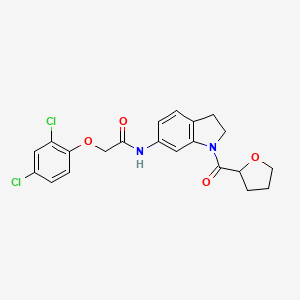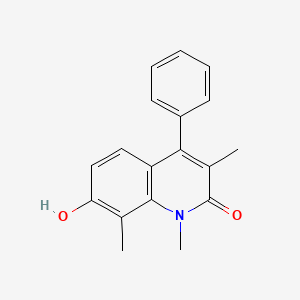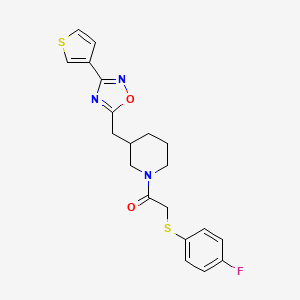
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide, commonly known as AMTB, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. AMTB has been found to inhibit the activity of a specific ion channel, TRPM8, which is involved in various physiological and pathological processes.
Mecanismo De Acción
AMTB inhibits the activity of TRPM8, a non-selective cation channel that is activated by cold temperatures and menthol. TRPM8 is widely expressed in various tissues, including the prostate, bladder, and sensory neurons. The inhibition of TRPM8 by AMTB leads to a decrease in intracellular calcium levels, which in turn affects various physiological and pathological processes.
Biochemical and Physiological Effects:
The inhibition of TRPM8 by AMTB has been shown to affect various physiological and pathological processes, including cancer cell proliferation, pain sensation, and bladder contractions. In cancer cells, the inhibition of TRPM8 by AMTB leads to a decrease in intracellular calcium levels, which in turn inhibits cell proliferation and induces apoptosis (Middelbeek et al., 2012). In pain sensation, the inhibition of TRPM8 by AMTB leads to a decrease in cold allodynia and neuropathic pain (Chen et al., 2014). In bladder contractions, the inhibition of TRPM8 by AMTB leads to a decrease in bladder overactivity and urinary incontinence (Yu et al., 2014).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMTB has several advantages and limitations for lab experiments. The advantages include its high potency and selectivity for TRPM8, which allows for specific inhibition of this ion channel. The limitations include its low solubility in water, which requires the use of organic solvents for in vitro experiments. In addition, the potential off-target effects of AMTB need to be carefully evaluated in order to ensure the specificity of its effects on TRPM8.
Direcciones Futuras
There are several future directions for the research on AMTB. One direction is to further investigate its potential therapeutic applications in various fields, including oncology, pain management, and urology. Another direction is to explore the potential of AMTB as a tool for studying the physiological and pathological roles of TRPM8 in various tissues. Furthermore, the development of more potent and selective TRPM8 inhibitors based on the structure of AMTB may lead to the discovery of novel therapeutic agents for various diseases.
In conclusion, AMTB is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its inhibition of TRPM8 has been shown to affect various physiological and pathological processes, including cancer cell proliferation, pain sensation, and bladder contractions. While there are several advantages and limitations for lab experiments, the future directions for research on AMTB are promising and may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of AMTB involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in a patent filed by the University of California, San Francisco (US 2012/0077275 A1). Briefly, the synthesis involves the reaction of 5-acetyl-4-methyl-1,3-thiazol-2-amine with 4-tert-butylphenoxyacetyl chloride in the presence of a base to yield the intermediate product, which is then treated with acetic anhydride to obtain the final product, AMTB.
Aplicaciones Científicas De Investigación
AMTB has been extensively studied for its potential therapeutic applications in various fields, including oncology, pain management, and urology. In oncology, TRPM8 has been found to be overexpressed in various cancer types, and its inhibition by AMTB has been shown to inhibit cancer cell proliferation and induce apoptosis (Middelbeek et al., 2012). In pain management, TRPM8 has been implicated in cold allodynia and neuropathic pain, and AMTB has been shown to alleviate these symptoms in animal models (Chen et al., 2014). In urology, TRPM8 has been found to be involved in bladder overactivity, and AMTB has been shown to inhibit bladder contractions in animal models (Yu et al., 2014).
Propiedades
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-11-16(12(2)21)24-17(19-11)20-15(22)10-23-14-8-6-13(7-9-14)18(3,4)5/h6-9H,10H2,1-5H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMNVEQRAFSWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-tert-butylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2960670.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-ethylhexyl)cyclohexanecarboxamide](/img/structure/B2960674.png)
![ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2960675.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2960678.png)

![7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960680.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2960681.png)



![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide](/img/structure/B2960691.png)